molecular formula C14H17FN2O B14365827 Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro- CAS No. 90183-18-9

Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-

Cat. No.: B14365827
CAS No.: 90183-18-9
M. Wt: 248.30 g/mol
InChI Key: YWYLKYFZOMUTBF-UHFFFAOYSA-N
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Description

Benzamide, N-1-azabicyclo[222]oct-3-yl-2-fluoro- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a bicyclic structure with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro- typically involves the following steps:

    Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a series of cyclization reactions starting from simple organic precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Benzamide Group: The benzamide group is attached through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro- undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May yield amines or alcohols.

    Substitution: May yield halogenated derivatives or substituted benzamides.

Scientific Research Applications

Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro- has several scientific research applications:

    Medicinal Chemistry: Used as a lead compound in the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: Studied for its potential effects on neurotransmitter systems and its role as a receptor agonist or antagonist.

    Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industry: Utilized in the synthesis of advanced materials or as an intermediate in the production of other complex compounds.

Mechanism of Action

The mechanism of action of Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Azabicyclo[2.2.2]oct-3-yl)-N-(2-methoxyphenyl)benzamide
  • N-(1-Azabicyclo[2.2.2]oct-3-yl)-N-(2-pyridinyl)benzamide
  • 1-Azabicyclo[2.2.2]oct-3-yl 3-hydroxy-2,2-diphenylpropanoate

Uniqueness

Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro- is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

90183-18-9

Molecular Formula

C14H17FN2O

Molecular Weight

248.30 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-2-fluorobenzamide

InChI

InChI=1S/C14H17FN2O/c15-12-4-2-1-3-11(12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18)

InChI Key

YWYLKYFZOMUTBF-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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